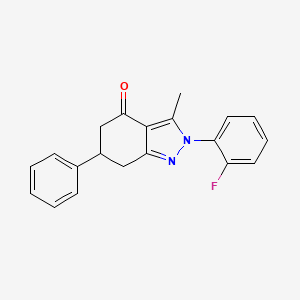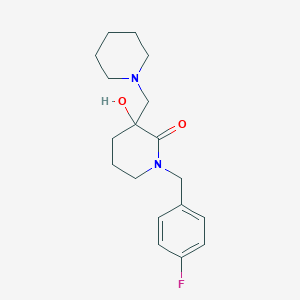
2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one, also known as FLI-06, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential therapeutic applications. FLI-06 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one works by inhibiting the activity of the Wnt/beta-catenin signaling pathway, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. Specifically, 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one inhibits the activity of the protein TNIK, which is a key regulator of the Wnt/beta-catenin pathway. By inhibiting TNIK, 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one prevents the activation of the Wnt/beta-catenin pathway, leading to a variety of downstream effects.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been found to have a variety of biochemical and physiological effects, including its ability to inhibit cell proliferation, induce cell death, and reduce inflammation. Additionally, 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to have neuroprotective effects, including its ability to protect neurons from cell death and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments is its specificity for the TNIK protein, which allows for targeted inhibition of the Wnt/beta-catenin pathway. Additionally, 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to have low toxicity in various cell types, making it a safe and effective tool for research. One limitation of using 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one. One area of interest is its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms underlying 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one, including its bioavailability and half-life in vivo.
Synthesis Methods
The synthesis of 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one involves a multi-step process that includes the reaction of 2-fluorobenzoic acid with 2-aminoacetophenone, followed by a cyclization reaction to form the indazole ring. The final step involves the addition of the phenyl and methyl groups to the indazole ring.
Scientific Research Applications
2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been found to have a variety of potential therapeutic applications, including its use in the treatment of cancer, neurodegenerative diseases, and inflammation. In cancer research, 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative disease research, 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been found to protect neurons from cell death and reduce inflammation in the brain. Additionally, 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to have anti-inflammatory effects in various cell types, including macrophages and microglia.
properties
IUPAC Name |
2-(2-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O/c1-13-20-17(22-23(13)18-10-6-5-9-16(18)21)11-15(12-19(20)24)14-7-3-2-4-8-14/h2-10,15H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIKDGFDAOKECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C3=CC=CC=C3F)CC(CC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(2-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate](/img/structure/B6129012.png)
![1-[(2,5-difluorophenyl)sulfonyl]-2-(4-fluorophenyl)pyrrolidine](/img/structure/B6129015.png)
![1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6129022.png)
![N-cyclopropyl-3-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6129027.png)
![5-acetyl-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B6129037.png)

![methyl 5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6129061.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6129070.png)
![1-benzyl-4-[5-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6129075.png)

![6-(4-methoxy-1-piperidinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6129091.png)
![5-methoxy-1,2-dimethyl-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-indole-3-carboxamide](/img/structure/B6129102.png)
![1-methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B6129109.png)
![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6129111.png)